GPR35 Antagonism: Target Compound Is Inactive, Distinguishing It from Other Purine-Linked Piperidines with GPCR Activity
In a BRET-based GPR35 antagonism assay employing a Gα13 SPASM sensor in cells co-expressing human GPR35, (1-(7H-Purin-6-yl)piperidin-4-yl)methanol (ECBD identifier EOS37601) produced less than 50% inhibition at the highest concentration tested, yielding a reported IC₅₀ > 100 µM and a classification of 'inactive' [1]. By contrast, the assay positive control CID2745687 achieved full antagonism with an IC₅₀ of approximately 10 µM under identical conditions [1]. This inactivity at GPR35 contrasts with structurally related purine-piperidine compounds that engage aminergic GPCRs, such as the N-aralkyl-piperidine-methanol derivatives disclosed in US 5,169,096, which are potent 5-HT₂ receptor inhibitors (Ki values in the nanomolar range) [2]. The absence of GPR35 liability may be advantageous in applications where off-target GPCR signaling must be minimized.
| Evidence Dimension | GPR35 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (positive control): IC₅₀ ~10 µM; N-aralkyl-piperidine-methanol class: 5-HT₂ Ki in nanomolar range |
| Quantified Difference | Target compound at least 10-fold less potent than the GPR35 positive control; no detectable 5-HT₂ activity reported for the target compound, unlike the patent-exemplified N-aralkyl analogs |
| Conditions | BRET-based GPR35 antagonism assay; 300 µM zaprinast as agonist; HEK293 cells expressing human GPR35-Gα13 SPASM sensor; data normalized per plate with 10 µM CID2745687 as positive control [1] |
Why This Matters
Demonstrated inactivity at GPR35 provides a defined selectivity window for researchers designing chemical probes where GPCR off-target effects must be avoided, a feature not shared by several purine-piperidine congeners that are active at serotonin receptors.
- [1] European Chemical Biology Database (ECBD). Assay EOS300038: GPR35 Antagonism. EOS37601 result: inactive (IC₅₀ > 100 µM). Positive control CID2745687 IC₅₀ ~10 µM. https://ecbd.eu/assays/EOS300038; https://sildrug.ibb.waw.pl/ecbd/EOS37601/ View Source
- [2] Carr, A.A. & Wiech, N.L. (1992) US Patent 5,169,096. N-aralkyl-piperidine-methanol derivatives as potent and selective inhibitors of serotonin binding at the 5-HT₂ receptor site. Merrell Dow Pharmaceuticals Inc. View Source
